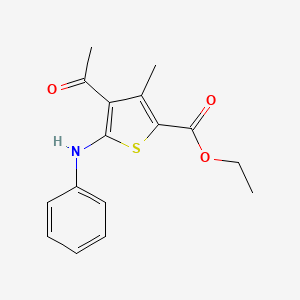

Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate is a compound that belongs to the class of organic compounds known as thiophene carboxylates. These compounds are characterized by a thiophene ring, which is a sulfur-containing five-membered heterocycle, substituted with various functional groups that define their chemical properties and reactivity.

Synthesis Analysis

The synthesis of related thiophene carboxylate derivatives involves multi-step reactions starting with common precursors such as acetylacetone and ethyl cyanoacetate. For instance, Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate is obtained through a reaction involving acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine . Another related compound, Ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, is synthesized by cyclization of thioamide with 2-chloroacetoacetate, with a notable yield of above 60% . These methods highlight the versatility of thiophene carboxylates synthesis, which can be tailored to introduce various substituents onto the thiophene ring.

Molecular Structure Analysis

The molecular structure of thiophene carboxylates is often elucidated using spectroscopic techniques such as NMR, UV-Vis, FT-IR, and mass spectrometry. For example, a novel ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was characterized by these methods, and its structure was further evaluated using quantum chemical calculations . These analyses not only confirm the molecular structure but also provide insights into the electronic transitions and nature of various intra- and intermolecular interactions within the molecule.

Chemical Reactions Analysis

Thiophene carboxylates can undergo various chemical reactions, including interactions with metal ions to form complexes. For instance, ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate reacts with Co(II), Cu(II), and Zn(II) acetate to form corresponding metal complexes . These reactions are significant as they can alter the physical and chemical properties of the compound, leading to potential applications in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene carboxylates are influenced by their molecular structure. The presence of various substituents affects properties such as solubility, melting point, and reactivity. The fluorescence property of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, for example, is a unique physical property that can be exploited in applications requiring fluorescent materials . Additionally, the anti-rheumatic potential of certain thiophene carboxylate derivatives, as well as their metal complexes, has been demonstrated through in vivo studies, indicating their potential therapeutic applications .

科学的研究の応用

Synthesis and Chemical Properties

- Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate and its derivatives have been synthesized for various studies, including exploring their structural properties and potential applications. For example, the synthesis process and the structural elucidation of similar compounds have been documented, demonstrating the compound's significance in organic chemistry research (Dovlatyan, Eliazyan, Pivazyan, Kazaryan, & Engoyan, 2004).

Potential Medical Applications

- Compounds similar to this compound have been evaluated for their antimicrobial properties. For example, studies have shown that derivatives of this compound have potent antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Mabkhot, Kaal, Alterary, Al-showiman, Barakat, Ghabbour, & Frey, 2015).

Applications in Material Science

- In the field of material science, derivatives of this compound have been explored for their potential use in various applications, including the synthesis of dyes and fluorescence studies. This indicates the compound's relevance in the development of new materials with specific properties (Sabnis, Kazemi, & Rangnekar, 1992).

Safety and Hazards

特性

IUPAC Name |

ethyl 4-acetyl-5-anilino-3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-4-20-16(19)14-10(2)13(11(3)18)15(21-14)17-12-8-6-5-7-9-12/h5-9,17H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLSUYJPIFPMSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC2=CC=CC=C2)C(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377017 |

Source

|

| Record name | ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

393802-93-2 |

Source

|

| Record name | ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B1332927.png)

![4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B1332934.png)

![[(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid](/img/structure/B1332937.png)

![Ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1332941.png)